molecular formula C9H8ClNO2 B12817408 4-Chloro-6-cyclopropylpicolinic acid

4-Chloro-6-cyclopropylpicolinic acid

Cat. No.: B12817408
M. Wt: 197.62 g/mol
InChI Key: PXSCASBJVIWBAJ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclopropylpicolinic acid is a chemical compound that belongs to the class of picolinic acids It is characterized by the presence of a chlorine atom at the 4th position and a cyclopropyl group at the 6th position on the picolinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-cyclopropylpicolinic acid typically involves the chlorination of 6-cyclopropylpicolinic acid. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually conducted in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-cyclopropylpicolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of dechlorinated or hydrogenated products.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of dechlorinated or hydrogenated products.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

4-Chloro-6-cyclopropylpicolinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclopropylpicolinic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropicolinic acid: Lacks the cyclopropyl group, making it less sterically hindered.

    6-Cyclopropylpicolinic acid: Lacks the chlorine atom, affecting its reactivity and binding properties.

Uniqueness

4-Chloro-6-cyclopropylpicolinic acid is unique due to the combined presence of both the chlorine atom and the cyclopropyl group, which confer distinct chemical and biological properties. This dual substitution pattern can enhance its reactivity and specificity in various applications.

Properties

Molecular Formula

C9H8ClNO2

Molecular Weight

197.62 g/mol

IUPAC Name

4-chloro-6-cyclopropylpyridine-2-carboxylic acid

InChI

InChI=1S/C9H8ClNO2/c10-6-3-7(5-1-2-5)11-8(4-6)9(12)13/h3-5H,1-2H2,(H,12,13)

InChI Key

PXSCASBJVIWBAJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=CC(=C2)Cl)C(=O)O

Origin of Product

United States

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